2-Hydroxy-3-methoxybenzaldehyde oxime
CAS No.: 2169-99-5
Cat. No.: VC0112296
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2169-99-5 |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | 2-(hydroxyiminomethyl)-6-methoxyphenol |
Standard InChI | InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-9-11)8(7)10/h2-5,10-11H,1H3 |
Standard InChI Key | GJDGYWVSQUBDDP-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1O)C=NO |
Canonical SMILES | COC1=CC=CC(=C1O)C=NO |
Introduction
Chemical Structure and Properties
Molecular Identity and Composition
2-Hydroxy-3-methoxybenzaldehyde oxime has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. The compound is characterized by a benzene ring structure substituted with hydroxyl (-OH) and methoxy (-OCH3) groups, along with an oxime functional group derived from the reaction of benzaldehyde with hydroxylamine . This unique arrangement of functional groups contributes to its chemical behavior and biological activities.
Structural Identifiers and Nomenclature
The compound is officially identified through several systematic nomenclature systems. Its IUPAC name is 2-(hydroxyiminomethyl)-6-methoxyphenol, while its InChI representation is InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-9-11)8(7)10/h2-5,10-11H,1H3, with the corresponding InChI key being GJDGYWVSQUBDDP-UHFFFAOYSA-N . The canonical SMILES notation is represented as COC1=CC=CC(=C1O)C=NO, providing a linear string notation of the molecular structure.
Physical Characteristics
2-Hydroxy-3-methoxybenzaldehyde oxime typically appears as a colorless to pale yellow liquid with a pleasant aromatic odor . The presence of both hydroxyl and methoxy groups enhances its solubility in polar solvents, which is an important consideration for its use in various applications and chemical reactions . These physical properties make it suitable for incorporation into different experimental protocols and formulations.
Table 1: Key Properties of 2-Hydroxy-3-methoxybenzaldehyde oxime
Property | Value/Description |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
CAS Number | 2169-99-5 |
IUPAC Name | 2-(hydroxyiminomethyl)-6-methoxyphenol |
Physical State | Colorless to pale yellow liquid |
Solubility | Enhanced solubility in polar solvents |
Canonical SMILES | COC1=CC=CC(=C1O)C=NO |
Synthesis and Preparation Methods
Synthetic Routes
The primary synthetic route for obtaining 2-Hydroxy-3-methoxybenzaldehyde oxime involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. This reaction follows a condensation mechanism where the aldehyde group of 2-hydroxy-3-methoxybenzaldehyde reacts with hydroxylamine to form the oxime functional group.
Reaction Conditions
The synthesis of this compound typically requires controlled reaction conditions to ensure optimal yield and purity. The reaction is generally conducted at moderate temperatures (60-70°C) for a duration of 4-6 hours to achieve yields greater than 90%. The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete conversion of the aldehyde to the oxime.
Purification Techniques
After synthesis, the compound can be purified through recrystallization from ethanol or aqueous ethanol to remove unreacted reagents and byproducts. This purification step is crucial for obtaining high-purity 2-Hydroxy-3-methoxybenzaldehyde oxime suitable for research applications and further chemical transformations.
Chemical Reactivity
Types of Reactions
2-Hydroxy-3-methoxybenzaldehyde oxime can participate in various chemical reactions, primarily due to the presence of multiple functional groups in its structure. The major types of reactions include:
Oxidation reactions, which can lead to the formation of nitroso compounds when the oxime group undergoes oxidation. These reactions are important for transforming the compound into derivatives with potentially enhanced biological activities.
Reduction reactions, where the oxime group can be reduced to form the corresponding amine. This transformation opens up avenues for further functionalization and the creation of compound libraries for structure-activity relationship studies.
Biological Activities
Antimicrobial Properties
2-Hydroxy-3-methoxybenzaldehyde oxime exhibits notable antimicrobial activity, particularly against fungal pathogens. Research has demonstrated its effectiveness against various Aspergillus species, including Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum. These fungi are known to cause severe infections in immunocompromised individuals, highlighting the potential therapeutic value of this compound.
The compound's antimicrobial activity can be attributed to its ability to disrupt redox homeostasis in fungal cells, affecting their oxidative stress-response pathways. This mechanism of action suggests potential applications in developing novel antifungal agents to address the growing concerns of fungal resistance to existing treatments.
Antioxidant Activity
In vitro assays have demonstrated that 2-Hydroxy-3-methoxybenzaldehyde oxime effectively scavenges free radicals, suggesting its role as an antioxidant. This property may contribute to its protective effects against oxidative damage in cells, which is relevant for both its antimicrobial and anticancer activities.
Table 2: Biological Activities of 2-Hydroxy-3-methoxybenzaldehyde oxime
Activity | Description | Target Organisms/Systems |
---|---|---|
Antimicrobial | Effective against various fungal species | Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum |
Anticancer | Induces apoptosis; disrupts redox balance | Cancer cell lines |
Antioxidant | Scavenges free radicals; protects against oxidative damage | Cellular systems |
Enzyme Inhibition | Weak inhibitor of tyrosinase | Enzymatic pathways |
Mechanism of Action
Cellular Targets and Interactions
The mechanism of action of 2-Hydroxy-3-methoxybenzaldehyde oxime involves interactions with various molecular targets within cells. A significant aspect of its activity is its ability to form coordination complexes with metal ions, which can influence their reactivity and biological functions. This property is particularly relevant for its role in modulating cellular processes involving metalloenzymes.
Redox Modulation
One of the primary mechanisms through which 2-Hydroxy-3-methoxybenzaldehyde oxime exerts its biological effects is by disrupting redox homeostasis in cells. The compound interacts with cellular antioxidation systems, affecting oxidative stress-response pathways. This disruption can lead to the inhibition of fungal growth and potential anticancer effects through various biochemical pathways.
Enzyme Inhibition
Research has shown that 2-Hydroxy-3-methoxybenzaldehyde oxime acts as a weak inhibitor of tyrosinase, an enzyme involved in melanin production. This interaction may contribute to its antifungal properties against pathogens like Aspergillus species. The compound's ability to inhibit specific enzymes suggests potential applications in developing targeted therapeutic agents.
Applications in Research and Industry
Medicinal Chemistry
In medicinal chemistry, 2-Hydroxy-3-methoxybenzaldehyde oxime serves as a precursor for synthesizing pharmaceuticals with antifungal and antibacterial properties. Its derivatives have been explored for their potential therapeutic effects against various pathogens, making it a valuable compound in drug discovery efforts. The oxime functionality provides a reactive site for further derivatization, enabling the creation of diverse compound libraries for biological screening.
Biochemical Research
The compound is utilized in biochemical studies related to oxidative stress and enzyme inhibition. Its ability to modulate redox states and interact with specific enzymes makes it a useful tool for investigating cellular processes and pathways. These properties also contribute to its value in exploring novel therapeutic approaches for diseases involving oxidative stress.
Industrial Applications
In the industrial sector, 2-Hydroxy-3-methoxybenzaldehyde oxime is employed in the synthesis of dyes and other organic chemicals. Its reactivity allows it to be used as a building block for complex organic molecules with various applications. The compound's physical and chemical properties make it suitable for incorporation into different industrial processes and formulations.
Structure-Activity Relationships
Comparison with Similar Compounds
Understanding the relationship between the structure of 2-Hydroxy-3-methoxybenzaldehyde oxime and its activity requires comparison with similar compounds. Key structural analogs include:
Ortho-vanillin (2-Hydroxy-3-methoxybenzaldehyde): The parent compound, which differs by having an aldehyde group instead of an oxime group. This comparison highlights the specific contributions of the oxime functionality to the compound's properties and activities.
Meta-vanillin (3-Hydroxy-4-methoxybenzaldehyde): An isomer with the hydroxyl and methoxy groups in different positions. Studying this isomer helps understand the importance of the relative positions of functional groups for biological activity.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Another isomer commonly used as a flavoring agent. Comparing with this widely studied compound provides insights into the effects of structural variations on chemical and biological properties.
Structure-Based Design
The unique features of 2-Hydroxy-3-methoxybenzaldehyde oxime, particularly its oxime functional group, impart distinct chemical reactivity and potential biological activities compared to its aldehyde counterparts. This understanding is valuable for structure-based design of new derivatives with enhanced properties and activities. The oxime group serves as a reactive site for further modifications, enabling the creation of diverse compound libraries for biological screening.
Table 3: Comparison of 2-Hydroxy-3-methoxybenzaldehyde oxime with Related Compounds
Compound | Structural Difference | Key Distinctions in Properties |
---|---|---|
2-Hydroxy-3-methoxybenzaldehyde oxime | Reference compound | Oxime functionality; distinct reactivity and biological activity |
Ortho-vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Aldehyde instead of oxime | Different reactivity profile; parent compound |
Meta-vanillin (3-Hydroxy-4-methoxybenzaldehyde) | Different positions of hydroxyl and methoxy groups | Altered electronic effects and hydrogen bonding capabilities |
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Different positions of hydroxyl and methoxy groups | Well-known flavoring agent; different biological activities |
Research Methodologies and Techniques
Analytical Techniques for Identification
The structural identity of 2-Hydroxy-3-methoxybenzaldehyde oxime can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, both proton (1H) and carbon (13C), is particularly useful for identifying the oxime proton (δ 8.2–8.5 ppm) and confirming the absence of the aldehyde proton (δ ~9.8 ppm). Fourier Transform Infrared (FT-IR) analysis can reveal a strong C=N stretch near 1640 cm-1, characteristic of the oxime group.
Crystallographic Analysis
Single-crystal X-ray diffraction provides valuable insights into the three-dimensional structure of 2-Hydroxy-3-methoxybenzaldehyde oxime. This technique reveals intramolecular hydrogen bonding between the hydroxyl and oxime groups, which stabilizes the anti configuration of the molecule. The crystallographic data, including lattice parameters and space group information, can be cross-referenced with published data to confirm the compound's identity and structural features.
Biological Assay Methods
The biological activities of 2-Hydroxy-3-methoxybenzaldehyde oxime are typically evaluated using specific assay methods. Antimicrobial activity can be assessed through agar dilution assays against various fungal strains, while anticancer potential is often investigated using cell viability assays and apoptosis detection methods. Antioxidant activity can be measured through free radical scavenging assays, providing quantitative data on the compound's ability to neutralize reactive oxygen species.
Future Research Directions
Derivative Development
Future research on 2-Hydroxy-3-methoxybenzaldehyde oxime could focus on the development of new derivatives with enhanced biological activities. The oxime group provides a reactive site for further functionalization, such as reaction with acyl chlorides to form ester derivatives. Structure-activity relationship studies can link specific structural features, such as electron-withdrawing substituents, to enhanced bioactivity, guiding the rational design of new compounds.
Mechanism Elucidation
Further investigation into the precise mechanisms of action of 2-Hydroxy-3-methoxybenzaldehyde oxime is warranted, particularly regarding its anticancer and antimicrobial activities. Advanced techniques such as proteomics and metabolomics could provide deeper insights into how this compound affects cellular pathways and processes. This understanding would be valuable for optimizing its therapeutic potential and developing more effective derivatives.
Application Expansion
The exploration of additional applications for 2-Hydroxy-3-methoxybenzaldehyde oxime beyond current known uses represents another promising research direction. Given its diverse chemical properties and biological activities, the compound could find applications in fields such as materials science, agricultural chemistry, and environmental remediation. Collaborative interdisciplinary research would be beneficial for uncovering new and innovative uses for this versatile compound.
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